molecular formula C17H18N2O3S B11367665 N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide CAS No. 799259-41-9

N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

Cat. No.: B11367665
CAS No.: 799259-41-9
M. Wt: 330.4 g/mol
InChI Key: BZKSUNKUCCFPKV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide is a complex organic compound with a unique structure that includes a dihydroindole core, a methylsulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide typically involves multiple steps, starting with the preparation of the dihydroindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The introduction of the methylsulfonyl group is usually carried out via sulfonylation reactions using reagents like methylsulfonyl chloride. The final step involves the formation of the carboxamide group through amidation reactions, often using amine precursors and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions are often conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-acetamide: Shares the 3-methylphenyl group but lacks the dihydroindole and methylsulfonyl groups.

    N-(3-methylphenyl)-3-(phenylsulfamoyl)benzamide: Contains a similar sulfonyl group but has a different core structure.

Uniqueness

N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide is unique due to its combination of functional groups and the dihydroindole core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

799259-41-9

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(3-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C17H18N2O3S/c1-12-4-3-5-15(10-12)18-17(20)14-6-7-16-13(11-14)8-9-19(16)23(2,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,18,20)

InChI Key

BZKSUNKUCCFPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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